molecular formula C12H7ClFNO3 B1466848 3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid CAS No. 1268619-81-3

3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid

Cat. No.: B1466848
CAS No.: 1268619-81-3
M. Wt: 267.64 g/mol
InChI Key: UTFGEGWNXLUHJK-UHFFFAOYSA-N
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Description

3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid is an organic compound with a complex structure that includes a chloropyridine and a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chloropyridine Intermediate: This step involves the chlorination of pyridine to form 2-chloropyridine.

    Coupling Reaction: The 2-chloropyridine is then coupled with 4-fluorobenzoic acid using a suitable coupling agent, such as a palladium catalyst, under specific reaction conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can lead to the formation of biaryl compounds, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler compound with similar structural features.

    4-Fluorobenzoic Acid: Shares the fluorobenzoic acid moiety.

    3-(2-Chloropyridin-4-yloxy)-benzoic Acid: Similar structure but lacks the fluorine atom.

Uniqueness

3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid is unique due to the combination of the chloropyridine and fluorobenzoic acid moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-chloropyridin-4-yl)oxy-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO3/c13-11-6-8(3-4-15-11)18-10-5-7(12(16)17)1-2-9(10)14/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFGEGWNXLUHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC2=CC(=NC=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid methyl ester (2.81 g, 10.0 mmol) was dissolved in tetrahydrofuran (15 mL) and mixed with 2M lithium hydroxide (15 mL, 30 mmol). The suspension was stirred for 5 h. To the reaction was added water, then extracted with EtOAc. The aqueous layer was treated with 6M HCl (5 mL, 30 mmol) and then extracted with EtOAc (3×25 mL). The extract was dried (MgSO4), filtered and evaporated to 3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid. Yield: 2.22 g, 83%.
Name
3-(2-Chloropyridin-4-yloxy)-4-fluorobenzoic acid methyl ester
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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